![molecular formula C9H12N2O4 B15312565 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid](/img/structure/B15312565.png)
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)-2-methylpropanoic acid is a complex organic compound with a unique bicyclic structureIts molecular formula is C8H10N2O4, and it has a molecular weight of 198.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves several steps. One common method includes the cyclization of 1,n-enynes and related reactions . This process often requires the use of transition metal catalysts and specific reaction conditions to achieve the desired bicyclic structure. Other approaches include intramolecular and intermolecular cyclopropanations, fusion to cyclopropenes, and oxidative cyclopropanation .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its role as a reuptake inhibitor of neurotransmitters like serotonin, noradrenaline, and dopamine . Additionally, it has applications in drug design, particularly in the development of protease inhibitors and kinase inhibitors .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a reuptake inhibitor, it binds to neurotransmitter transporters, preventing the reabsorption of neurotransmitters and thereby increasing their availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic effects in treating neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives, such as bicifadine, centanafadine, and amitifadine . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness: What sets 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid apart is its specific bicyclic structure, which imparts unique chemical and biological properties. Its ability to act on multiple biological targets makes it a valuable compound for research and drug development.
Biological Activity
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound is characterized by a bicyclic framework that contributes to its biological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H14N2O4 |
Molecular Weight | 218.23 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells.
Case Studies
-
In Vitro Cytotoxicity Assays : A series of experiments conducted on human cancer cell lines demonstrated that certain analogs of the compound exhibited significant anti-proliferative effects compared to control groups. The most potent analogs showed IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Analog A MCF-7 (Breast) 5.6 Analog B HeLa (Cervical) 7.8 Analog C A549 (Lung) 4.2 - Neuroprotection Study : In a study using neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death and preservation of mitochondrial function.
Properties
Molecular Formula |
C9H12N2O4 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-9(10,8(14)15)3-11-6(12)4-2-5(4)7(11)13/h4-5H,2-3,10H2,1H3,(H,14,15) |
InChI Key |
YPMHOTYBTDCTSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2CC2C1=O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.